molecular formula C19H18N2O3 B046748 Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate CAS No. 118308-94-4

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate

Cat. No. B046748
M. Wt: 322.4 g/mol
InChI Key: JDTTUYIDOKHDHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate is represented by the molecular formula C19H18N2O3 . This structure is what enables its applications in medicinal chemistry, drug discovery, and bioinorganic chemistry.


Physical And Chemical Properties Analysis

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate has the molecular formula C19H18N2O3 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Nucleophilic Reactions and Chemical Transformations : Methyl-3-benzenesulfonyloxyalloxazine, a compound structurally related to Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate, can be transformed into anhydro-1-hydroxy-3-methyl-4-(alkoxycarbonyl)-s-triazolo[4,3-a]quinoxalinium hydroxides through nucleophilic reactions (Hamby & Bauer, 1987).

  • Antibacterial and Antimicrobial Properties : New derivatives of quinoxaline-2-carboxylate 1,4-dioxide, closely related to Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate, show promising antibacterial properties, particularly against Mycobacterium tuberculosis, with low cytotoxicity (Jaso, Zarranz, Aldana, & Monge, 2005). Additionally, quinoxaline 1,4-dioxide and its derivatives demonstrate antimicrobial activity against various bacterial and yeast strains (Vieira et al., 2014).

  • Potential in Cancer Therapy : IN-1130, a compound containing a quinoxaline moiety similar to Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate, has shown potential anti-fibrosis and anti-metastatic effects in breast cancer models. This compound exhibits promising pharmacokinetics and tissue distribution (Kim et al., 2008).

  • Chemical Synthesis and Organic Chemistry Applications : Studies demonstrate the synthesis of various quinoxaline derivatives, which are structurally related to Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate. These derivatives have a range of applications in organic synthesis and drug discovery (Chauncey & Grundon, 1990).

  • Material Science and Sensing Applications : The synthesis of metal complexes and coordination polymers using compounds related to Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate has been explored, with these materials showing strong fluorescence emission and potential for gas sensing applications (Rad et al., 2016).

properties

IUPAC Name

N-methoxy-2-[3-(quinolin-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-21-19(22)12-14-5-4-7-17(11-14)24-13-16-10-9-15-6-2-3-8-18(15)20-16/h2-11H,12-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTTUYIDOKHDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152095
Record name Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate

CAS RN

118308-94-4
Record name Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118308944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Musser, AF Kreft, RHW Bender… - Journal of medicinal …, 1990 - ACS Publications
N-[(Arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotri Page 1 240 J. Med. Chem. 33, 240-245 JV-[(Arylmethoxy)…
Number of citations: 67 pubs.acs.org

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